molecular formula C19H28N2O4S B5539058 8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5539058
M. Wt: 380.5 g/mol
InChI Key: LSEXGLAXMCGHGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical reactions, often aiming for pharmaceutical applications. For example, Caroon et al. (1981) describe the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the intricate steps and conditions needed for such syntheses (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spiro compounds like the one often involves detailed stereochemistry and conformational studies. For instance, Żesławska et al. (2017) conducted a conformational study on a structurally similar spiro compound, revealing the importance of crystallography in understanding molecular arrangements (Żesławska et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving spiro compounds are varied and can lead to a wide range of products depending on the conditions and reactants used. For example, the work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems through oxidative cyclization showcases the diversity of reactions these compounds can undergo (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

Spiro compounds' physical properties, such as melting points, boiling points, and solubility, are crucial for their application in various fields. While specific data for the compound was not directly found, the synthesis and study of related compounds provide a basis for predicting such properties.

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and interactions with other chemicals, are determined by their unique structures. Research like that of Ishihara et al. (1992) on 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones provides insight into the muscarinic receptor binding affinity and agonistic activities, reflecting on the chemical behavior of similar spiro compounds (Ishihara et al., 1992).

Scientific Research Applications

Synthesis and Antihypertensive Activity

Research on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. This study highlights the design of compounds targeting alpha-adrenergic receptors, indicating the importance of spirocyclic compounds in developing cardiovascular drugs (Caroon et al., 1981).

Supramolecular Arrangements

Investigations into cyclohexane-5-spirohydantoin derivatives, including various diazaspiro[4.5]decane compounds, focused on the relationship between molecular structure and crystal structure. These studies can inform the development of materials with specific molecular arrangements and properties (Graus et al., 2010).

Conformationally Restricted Pseudopeptides

Spirolactams, resembling 1-oxa-3,8-diazaspiro[4.5]decanes, were synthesized as conformationally restricted pseudopeptides. This research suggests applications in peptide synthesis and drug design, where spirocyclic compounds act as surrogates for dipeptides (Fernandez et al., 2002).

properties

IUPAC Name

8-[5-(methoxymethyl)thiophene-2-carbonyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-4-5-14(2)21-13-19(25-18(21)23)8-10-20(11-9-19)17(22)16-7-6-15(26-16)12-24-3/h6-7,14H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEXGLAXMCGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC=C(S3)COC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[5-(Methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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